REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]([O:15][N+:16]([O-:18])=[O:17])[CH2:10][O:11][N+:12]([O-:14])=[O:13])(=O)C.[OH-].[Na+]>C1COCC1.CCO>[N+:12]([O-:14])([O:11][CH2:10][CH:9]([O:15][N+:16]([O-:18])=[O:17])[CH2:8][CH2:7][CH2:6][CH2:5][OH:4])=[O:13] |f:1.2,3.4|
|
Name
|
5,6-bis(nitrooxy)hexyl acetate
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-]
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
THF EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with a saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with EA
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified by combi-flash 2×120 g silica gel cartridge
|
Type
|
CUSTOM
|
Details
|
(0-5% in 5 min, 5-55% in 30 min, 55-70% BA/Hex in 10 min)
|
Duration
|
10 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(OCC(CCCCO)O[N+](=O)[O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]([O:15][N+:16]([O-:18])=[O:17])[CH2:10][O:11][N+:12]([O-:14])=[O:13])(=O)C.[OH-].[Na+]>C1COCC1.CCO>[N+:12]([O-:14])([O:11][CH2:10][CH:9]([O:15][N+:16]([O-:18])=[O:17])[CH2:8][CH2:7][CH2:6][CH2:5][OH:4])=[O:13] |f:1.2,3.4|
|
Name
|
5,6-bis(nitrooxy)hexyl acetate
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-]
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
THF EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with a saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with EA
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified by combi-flash 2×120 g silica gel cartridge
|
Type
|
CUSTOM
|
Details
|
(0-5% in 5 min, 5-55% in 30 min, 55-70% BA/Hex in 10 min)
|
Duration
|
10 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(OCC(CCCCO)O[N+](=O)[O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]([O:15][N+:16]([O-:18])=[O:17])[CH2:10][O:11][N+:12]([O-:14])=[O:13])(=O)C.[OH-].[Na+]>C1COCC1.CCO>[N+:12]([O-:14])([O:11][CH2:10][CH:9]([O:15][N+:16]([O-:18])=[O:17])[CH2:8][CH2:7][CH2:6][CH2:5][OH:4])=[O:13] |f:1.2,3.4|
|
Name
|
5,6-bis(nitrooxy)hexyl acetate
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-]
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
THF EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with a saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with EA
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified by combi-flash 2×120 g silica gel cartridge
|
Type
|
CUSTOM
|
Details
|
(0-5% in 5 min, 5-55% in 30 min, 55-70% BA/Hex in 10 min)
|
Duration
|
10 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(OCC(CCCCO)O[N+](=O)[O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |